2-Chloro-4-fluorochalcone
Overview
Description
2-Chloro-4-fluorochalcone is a synthetic compound belonging to the chalcone family. Chalcones are aromatic ketones with two phenyl rings that are known for their diverse biological activities. The molecular formula of this compound is C15H10ClFO, and it has a molecular weight of 260.698 g/mol . This compound is characterized by the presence of a chlorine atom at the second position and a fluorine atom at the fourth position on the chalcone backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-4-fluorochalcone typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 2-chlorobenzaldehyde and 4-fluoroacetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually conducted in an ethanol or methanol solvent at room temperature or slightly elevated temperatures .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale Claisen-Schmidt condensation reactions. The reaction conditions are optimized to ensure high yield and purity of the product. The crude product is typically purified through recrystallization or column chromatography .
Chemical Reactions Analysis
Types of Reactions: 2-Chloro-4-fluorochalcone undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding chalcone epoxides.
Reduction: Reduction reactions can convert it into dihydrochalcones.
Substitution: The chlorine and fluorine atoms can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas are employed.
Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide are used under basic conditions.
Major Products:
Oxidation: Chalcone epoxides.
Reduction: Dihydrochalcones.
Substitution: Various substituted chalcones depending on the nucleophile used.
Scientific Research Applications
Chemistry: It serves as a precursor for the synthesis of various heterocyclic compounds.
Biology: It exhibits antimicrobial and antifungal activities, making it a candidate for developing new antimicrobial agents.
Industry: It is used in the synthesis of dyes and pigments due to its stable chemical structure.
Mechanism of Action
The precise mechanism of action for 2-Chloro-4-fluorochalcone is not fully understood. it is believed to exert its effects by inhibiting various enzymes and signaling pathways. Notably, the inhibition of cyclooxygenase-2 (COX-2), a key enzyme involved in the inflammatory response, has been observed. This inhibition reduces the production of pro-inflammatory mediators, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
- 4’-Fluorochalcone
- 4-Dimethylamino-4’-fluorochalcone
- 3,4-Dichloro-4’-fluorochalcone
Comparison: 2-Chloro-4-fluorochalcone is unique due to the presence of both chlorine and fluorine atoms, which impart distinct chemical and biological properties. Compared to 4’-Fluorochalcone, the additional chlorine atom enhances its reactivity in substitution reactions. Similarly, the presence of fluorine in this compound increases its lipophilicity, potentially improving its biological activity .
Properties
IUPAC Name |
(E)-3-(2-chloro-4-fluorophenyl)-1-phenylprop-2-en-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClFO/c16-14-10-13(17)8-6-11(14)7-9-15(18)12-4-2-1-3-5-12/h1-10H/b9-7+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCHUBHMASRWXJB-VQHVLOKHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C=CC2=C(C=C(C=C2)F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)/C=C/C2=C(C=C(C=C2)F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClFO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90420773 | |
Record name | 2-Chloro-4-fluorochalcone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90420773 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
286932-31-8 | |
Record name | 2-Chloro-4-fluorochalcone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90420773 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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